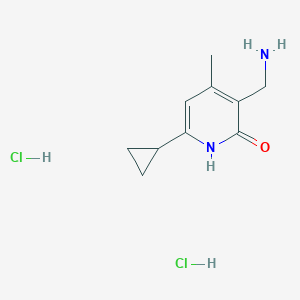![molecular formula C13H21N3O2S B2923520 N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxyacetamide CAS No. 893927-46-3](/img/structure/B2923520.png)
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an organic molecule with several functional groups. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is fused with a thiophene ring, another type of aromatic heterocycle .
Molecular Structure Analysis
The compound contains a pyrazole ring fused with a thiophene ring, which suggests it may have interesting electronic properties. The tert-butyl group is a bulky substituent that can influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of functional groups. The tert-butyl group could make the compound more hydrophobic, while the heterocycles could contribute to its electronic properties .Aplicaciones Científicas De Investigación
Hydrogen Bonding Patterns
Studies on substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides have elucidated the importance of hydrogen-bonding patterns in the structural formation of these compounds. These patterns contribute to the arrangement of molecules into chains and sheets, facilitated by a combination of C-H...O and C-H...π(arene) hydrogen bonds. Such structural insights are critical for understanding the molecular interactions and designing compounds with desired properties and functionalities (López et al., 2010).
Chemoselective Acetylation in Drug Synthesis
The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide showcases the application of this chemical framework in drug synthesis, particularly in the production of antimalarial drugs. This process, optimized through the use of various acyl donors and parameters, underscores the compound's role in facilitating selective and efficient chemical transformations, contributing to the development of pharmaceuticals (Magadum & Yadav, 2018).
Novel Pyrazolo[5,1-c][1,2,4]triazines Synthesis
Research into the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines has led to the development of new methods for creating these compounds, which are of interest due to their potential applications in medicinal chemistry and as functional materials. The ability to produce novel derivatives with varying halogen substituents opens up possibilities for exploring new pharmacological activities and material properties (Ivanov et al., 2017).
Cyclization of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides
The reactions of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides leading to the formation of new compounds through heterocyclization highlight the compound's utility in organic synthesis. These reactions produce a diverse array of heterocyclic compounds, demonstrating the versatility and potential applications of these chemical transformations in creating pharmacologically relevant molecules (Chigorina et al., 2019).
Coordination Complexes and Antioxidant Activity
The study of pyrazole-acetamide derivatives in the formation of Co(II) and Cu(II) coordination complexes emphasizes the structural and functional relevance of such compounds in inorganic chemistry and biochemistry. These complexes exhibit significant antioxidant activity, showcasing the potential of these compounds in developing therapeutic agents with antioxidant properties (Chkirate et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-5-18-6-11(17)14-12-9-7-19-8-10(9)15-16(12)13(2,3)4/h5-8H2,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUIFHJGGWGHML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C2CSCC2=NN1C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2923439.png)
![3-[(1-benzyltetrazol-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6,8-dimethyl-1H-quinolin-2-one](/img/structure/B2923442.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-isopropoxybenzoate](/img/structure/B2923443.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2923444.png)





![N-(4-chloro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2923453.png)


![N-[4-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2923460.png)